

An In-depth Technical Guide to Dimethyl 3-Iodophthalate

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Compound of Interest

Compound Name: Dimethyl 3-iodophthalate

Cat. No.: B008751

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This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on **Dimethyl 3-iodophthalate**. It provides detailed information on its chemical identity, synthesis, and spectral characteristics, grounded in established chemical principles.

Introduction and Chemical Identity

Dimethyl 3-iodophthalate, also known as dimethyl 3-iodobenzene-1,2-dicarboxylate, is a halogenated aromatic diester. Its structure is characterized by a benzene ring substituted with two adjacent methoxycarbonyl groups and an iodine atom at the 3-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules where the iodine can be further functionalized through cross-coupling reactions or other transformations.

The key identifiers and physicochemical properties of **Dimethyl 3-iodophthalate** are summarized below.

Property	Value	Source
CAS Number	102928-38-1	[1]
Molecular Formula	C ₁₀ H ₉ IO ₄	[2]
Molecular Weight	320.08 g/mol	[2]
Synonyms	Dimethyl 3-iodobenzene-1,2-dicarboxylate, 3-Iodo-phthalic acid dimethyl ester	[2]

Molecular Structure

The structure of **Dimethyl 3-iodophthalate** features a sterically crowded arrangement of substituents on the benzene ring, which influences its reactivity and spectroscopic properties.

Caption: Molecular structure of **Dimethyl 3-iodophthalate**.

Synthesis and Purification

While specific, detailed experimental data for the synthesis of **Dimethyl 3-iodophthalate** is not widely published, two principal and reliable synthetic routes can be proposed based on well-established organic reactions: Fischer Esterification and the Sandmeyer Reaction.

Synthesis via Fischer Esterification

This is arguably the most direct approach, involving the acid-catalyzed esterification of 3-iodophthalic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and by the removal of water.

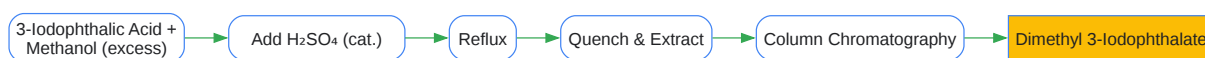
Causality of Experimental Choices:

- **Catalyst:** A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[3][4]
- **Solvent and Reagent:** Using excess methanol as the solvent shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

- Temperature: The reaction is typically heated to reflux to increase the reaction rate.
- Work-up: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Experimental Protocol: Fischer Esterification

- To a round-bottom flask equipped with a reflux condenser, add 3-iodophthalic acid.
- Add an excess of anhydrous methanol to the flask.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the crude **Dimethyl 3-iodophthalate** by column chromatography on silica gel or by recrystallization.



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Caption: Workflow for Fischer Esterification synthesis.

Synthesis via Sandmeyer Reaction

An alternative route involves the conversion of the amino group in dimethyl 3-aminophthalate to an iodo group via a diazonium salt intermediate. This is a classic Sandmeyer reaction.^{[1][5][6]}

Causality of Experimental Choices:

- **Diazotization:** The primary aromatic amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.
- **Iodide Source:** Potassium iodide (KI) is used as the iodide nucleophile. Unlike Sandmeyer reactions for chlorination or bromination, a copper(I) catalyst is often not strictly necessary for iodination, as the iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.^[7]
- **Work-up:** The reaction mixture is typically warmed to room temperature or gently heated to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas. Standard extractive work-up is then used to isolate the product.

Experimental Protocol: Sandmeyer Reaction

- Dissolve dimethyl 3-aminophthalate in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
- Stir the mixture for a short period to ensure complete formation of the diazonium salt.
- In a separate flask, dissolve potassium iodide in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution.
- Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

- Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by column chromatography.



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